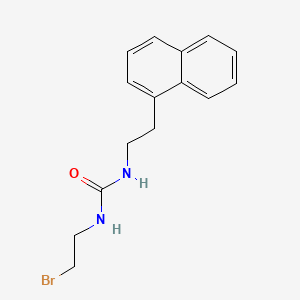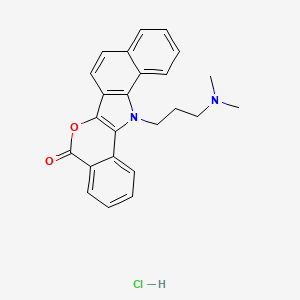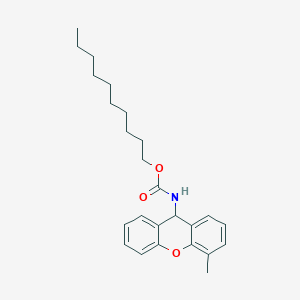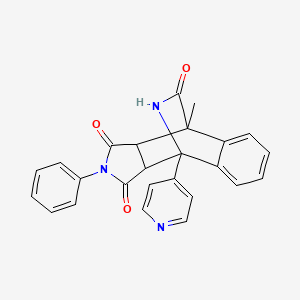
Bismuth chromate hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth chromate hydroxide is a compound that combines bismuth, chromium, oxygen, and hydrogen. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its photocatalytic activity, making it a valuable material for environmental and energy-related applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bismuth chromate hydroxide can be synthesized through various methods. One common approach involves a hydrothermal reaction, where bismuth nitrate and potassium chromate are reacted in an aqueous solution under controlled temperature and pressure conditions . Another method involves the direct mixing of bismuth nitrate and sodium chromate in an aqueous medium, followed by the addition of a base such as sodium hydroxide to precipitate the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrothermal synthesis. This method ensures high purity and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Bismuth chromate hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its strong oxidation ability, which makes it an effective photocatalyst for water oxidation and the degradation of organic pollutants .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under ambient conditions, although some may require elevated temperatures or specific pH levels .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in photocatalytic water oxidation, the primary products are oxygen and water. In the degradation of organic pollutants, the products are typically carbon dioxide and water .
Wissenschaftliche Forschungsanwendungen
Bismuth chromate hydroxide has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for water splitting and the degradation of organic pollutants. In industry, it is used in the production of pigments and coatings .
Wirkmechanismus
The mechanism of action of bismuth chromate hydroxide primarily involves its photocatalytic properties. When exposed to light, the compound generates electron-hole pairs, which can then participate in redox reactions. The large dipole moment of the compound enhances the separation of these electron-hole pairs, increasing its photocatalytic efficiency . The molecular targets and pathways involved in these reactions include the oxidation of water molecules and the reduction of organic pollutants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to bismuth chromate hydroxide include bismuth oxychloride, bismuth oxynitrate, and bismuth sulfide. These compounds share some chemical properties with this compound but differ in their specific applications and reactivity .
Uniqueness: this compound is unique due to its strong photocatalytic activity and large dipole moment, which enhance its efficiency in environmental and energy-related applications. Its ability to degrade a wide range of organic pollutants and its potential use in water splitting make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
12010-39-8 |
|---|---|
Molekularformel |
BiCrHO5 |
Molekulargewicht |
341.98 g/mol |
IUPAC-Name |
bismuth;dioxido(dioxo)chromium;hydroxide |
InChI |
InChI=1S/Bi.Cr.H2O.4O/h;;1H2;;;;/q+3;;;;;2*-1/p-1 |
InChI-Schlüssel |
JFZRJZVGSXHKMW-UHFFFAOYSA-M |
Kanonische SMILES |
[OH-].[O-][Cr](=O)(=O)[O-].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B12813714.png)


![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid](/img/structure/B12813751.png)



![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)
![Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12813799.png)

![3a-Chloro-2,3a,4,5,6,7,8,9-octahydro-3H-cycloocta[c]pyrazol-3-one](/img/structure/B12813802.png)
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)

